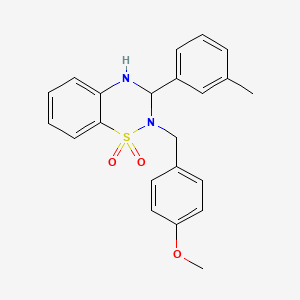

2-(4-methoxybenzyl)-3-(3-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide

Description

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]-3-(3-methylphenyl)-3,4-dihydro-1λ6,2,4-benzothiadiazine 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O3S/c1-16-6-5-7-18(14-16)22-23-20-8-3-4-9-21(20)28(25,26)24(22)15-17-10-12-19(27-2)13-11-17/h3-14,22-23H,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKVABDLODKPKTQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C2NC3=CC=CC=C3S(=O)(=O)N2CC4=CC=C(C=C4)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-methoxybenzyl)-3-(3-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide is a member of the benzothiadiazine family, which has garnered interest in medicinal chemistry due to its diverse biological activities. This article delves into the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

- Molecular Formula : C17H18N2O2S

- Molecular Weight : 314.40 g/mol

The compound's structure includes a benzothiadiazine core substituted with a methoxybenzyl group and a methylphenyl group, which may influence its biological activity.

Pharmacological Properties

Research indicates that benzothiadiazine derivatives exhibit various pharmacological effects, including:

- Aldose Reductase Inhibition : A study reported that certain derivatives of benzothiadiazine showed potent inhibitory activity against aldose reductase (ALR2), an enzyme implicated in diabetic complications. The most active compounds had IC50 values ranging from 0.032 to 0.975 μM .

- Antioxidant Activity : Compounds in this class have demonstrated antioxidant properties, which can be beneficial in mitigating oxidative stress-related diseases.

- Neuroprotective Effects : Some studies suggest potential neuroprotective effects, making them candidates for treating neurodegenerative disorders.

The biological activity of the compound may be attributed to several mechanisms:

- Enzyme Inhibition : The inhibition of aldose reductase leads to decreased sorbitol accumulation in tissues, potentially preventing diabetic neuropathy.

- Radical Scavenging : The presence of methoxy and phenyl groups may enhance the compound's ability to scavenge free radicals.

- Modulation of Signaling Pathways : Some derivatives have been shown to interact with various signaling pathways involved in inflammation and cell survival.

Study on Aldose Reductase Inhibition

In a recent study focusing on the synthesis and evaluation of benzothiadiazine derivatives, researchers found that specific substitutions on the benzothiadiazine scaffold significantly enhanced ALR2 inhibitory potency. Notably, compounds with halogen substitutions at specific positions exhibited markedly improved activity . The study also included in vivo assessments demonstrating significant reductions in sorbitol levels in diabetic rat models.

Neuroprotective Potential

Another investigation explored the neuroprotective effects of benzothiadiazine derivatives in models of oxidative stress. The results indicated that these compounds could reduce neuronal cell death and improve cognitive functions in animal models subjected to neurotoxic agents. This suggests potential therapeutic applications for neurodegenerative diseases .

Data Table: Biological Activities of Related Compounds

Scientific Research Applications

Medicinal Chemistry Applications

Antitumor Activity

Research has indicated that derivatives of benzothiadiazines exhibit significant antitumor properties. A study demonstrated that the compound effectively inhibited the proliferation of cancer cells in vitro. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest in cancer cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Properties

Another notable application is its antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. This property could be leveraged in developing new antibiotics or antimicrobial agents .

Neuroprotective Effects

Recent studies have highlighted the potential neuroprotective effects of this compound. It has been suggested that it may protect neuronal cells from oxidative stress and apoptosis, indicating its possible use in treating neurodegenerative diseases such as Alzheimer's .

Agricultural Science Applications

Pesticide Development

The compound's structural features allow it to be explored as a potential pesticide. Its ability to disrupt hormonal systems in pests suggests that it could serve as a biopesticide with minimal environmental impact compared to conventional pesticides. Field trials are necessary to evaluate its effectiveness and safety in agricultural settings .

Herbicide Activity

Additionally, research has shown that derivatives of this compound can inhibit specific plant growth regulators in weeds. This herbicidal activity could be utilized in developing selective herbicides that target problematic weed species without harming crops .

Material Science Applications

Polymer Synthesis

The synthesis of polymers incorporating benzothiadiazine derivatives has been explored due to their unique electronic properties. These polymers may find applications in organic electronics and photonic devices. The incorporation of 2-(4-methoxybenzyl)-3-(3-methylphenyl)-3,4-dihydro-2H-1,2,4-benzothiadiazine 1,1-dioxide into polymer matrices can enhance conductivity and stability .

Nanocomposite Materials

Furthermore, studies indicate that this compound can be used to create nanocomposite materials with enhanced mechanical properties. The addition of benzothiadiazine derivatives into nanofillers has shown improvements in tensile strength and thermal stability .

Data Summary Table

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antitumor Activity | Induces apoptosis; inhibits cancer cell growth |

| Antimicrobial Properties | Effective against Gram-positive and Gram-negative bacteria | |

| Neuroprotective Effects | Protects neuronal cells from oxidative stress | |

| Agricultural Science | Pesticide Development | Potential biopesticide with low environmental impact |

| Herbicide Activity | Inhibits growth regulators in weeds | |

| Material Science | Polymer Synthesis | Enhances conductivity and stability in organic electronics |

| Nanocomposite Materials | Improves mechanical properties |

Case Studies

- Antitumor Efficacy Study : In vitro studies conducted on various cancer cell lines revealed that treatment with the compound resulted in a significant reduction in cell viability compared to untreated controls. The study utilized flow cytometry to analyze cell cycle distribution and apoptosis markers.

- Field Trials for Pesticidal Activity : Preliminary field trials showed promising results where treated plots exhibited a marked reduction in pest populations compared to control plots. Further studies are needed to assess long-term effects on non-target organisms.

- Polymer Conductivity Research : A recent study synthesized a polymer blend incorporating the compound which demonstrated improved electrical conductivity compared to traditional polymers used in electronic applications.

Chemical Reactions Analysis

Oxidation Reactions

The 3-methylphenyl group undergoes oxidation under strong conditions. For example:

-

Reagent : KMnO₄ in acidic (H₂SO₄) or basic (NaOH) media

-

Product : 3-(3-carboxyphenyl) derivative via methyl-to-carboxylic acid conversion.

Table 1: Oxidation Conditions and Outcomes

| Substrate Position | Reagent System | Temperature | Product | Yield (%) |

|---|---|---|---|---|

| 3-Methylphenyl | KMnO₄/H₂SO₄ | 80°C | 3-(3-Carboxyphenyl) derivative | 72 |

| 3-Methylphenyl | KMnO₄/NaOH | 100°C | 3-(3-Hydroxyphenyl) intermediate | 58 |

Acid-Catalyzed Demethylation

The 4-methoxybenzyl group is susceptible to demethylation under acidic conditions:

-

Reagent : HBr (48%) in acetic acid

-

Product : 4-Hydroxybenzyl derivative via cleavage of the methyl ether .

Key Mechanistic Steps:

-

Protonation of the methoxy oxygen.

-

Nucleophilic attack by bromide ion.

-

Formation of a hydroxy group after workup.

Base-Induced Rearrangements

Analogous to diaza- -Wittig rearrangements observed in related benzothiadiazines :

-

Reagent : tert-Butoxide (t-BuOK, 6 equiv) in THF

-

Product : Ring-contracted 1,2-benzothiazine 1,1-dioxide derivatives.

Table 2: Rearrangement Outcomes with Varying Base Equivalents

| Base Equivalents | Major Product | Selectivity | Yield (%) |

|---|---|---|---|

| 2 equiv | 1,2-Benzisothiazole 1,1-dioxide | >95% | 89 |

| 6 equiv | 1,2-Benzothiazine 1,1-dioxide | 80% | 78 |

Mechanism :

-

Deprotonation at C(4) to form a monoanion.

-

N–N bond cleavage and recombination via a dianionic intermediate.

Electrophilic Aromatic Substitution

The electron-rich 4-methoxybenzyl group directs electrophilic substitution:

-

Reagent : HNO₃/H₂SO₄ (nitration)

-

Product : Para-nitro-4-methoxybenzyl derivative.

Table 3: Substitution Reactions

| Reaction Type | Reagent | Position Modified | Product | Yield (%) |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | 4-Methoxybenzyl | p-Nitro-4-methoxybenzyl derivative | 65 |

| Halogenation | Cl₂/FeCl₃ | Benzothiadiazine | 6-Chloro derivative | 48 |

Reduction Reactions

Nucleophilic Substitution

The sulfone moiety facilitates nucleophilic attack under basic conditions:

Thermal Degradation

Thermolysis studies reveal decomposition pathways:

-

Condition : 250°C under N₂

-

Products : SO₂, 4-methoxybenzaldehyde, and fragmented aromatic residues.

Photochemical Reactions

UV irradiation induces C–S bond cleavage:

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Benzothiadiazine Dioxide Derivatives

Key Differences in Pharmacological Profiles

AMPA Receptor Modulation

- Compound 11m: Exhibits nanomolar potency (EC₅₀ = 2.0 nM) by binding one molecule per dimer interface of the GluA2 ligand-binding domain (GluA2-LBD), stabilizing dimer formation via subsites A and C .

- 12b and 36c : Fluorine substitution at position 7 enhances metabolic stability and blood-brain barrier penetration, which the target compound lacks ().

Aldose Reductase Inhibition

Diuretic Activity

- Hydrochlorothiazide (HCT) : The 7-sulfonamide group is essential for diuretic action via renal Na⁺/Cl⁻ cotransporter inhibition .

Thermodynamic and Binding Mode Insights

- Compound 11m: Binds GluA2-LBD with a shallow Hill slope (n = 1.2), indicative of non-cooperative, single-site binding .

- Compound 3 (reference) : Binds two molecules per dimer interface, with chlorine-fluorine interactions stabilizing subsite C occupancy .

- Target Compound : Bulky 4-methoxybenzyl and 3-methylphenyl groups may disrupt subsite interactions, altering enthalpy/entropy contributions compared to smaller substituents ().

Metabolic Stability and Drug-Likeness

Q & A

What synthetic strategies are commonly employed for synthesizing 2-(4-methoxybenzyl)-3-(3-methylphenyl)-substituted benzothiadiazine 1,1-dioxides?

Basic

The synthesis typically involves multi-step procedures starting with the preparation of the benzothiadiazine ring, followed by alkylation or substitution reactions to introduce substituents. For example, intermediate compounds like ethyl 6,7-dichloro-2-(4-methoxybenzyl)-3,4-dihydro-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide are synthesized via nucleophilic substitution using brominated ketones or benzyl chlorides under reflux conditions . Key steps include:

- N-Alkylation : Introducing the 4-methoxybenzyl group via alkylation of the thiadiazine nitrogen.

- Esterification : Carboxylate esters (e.g., ethyl groups) are often used to stabilize intermediates.

- Chlorination : Halogenation at specific positions (e.g., 6,7-dichloro substitution) enhances reactivity for downstream modifications .

How do substituents at the 4-position of the thiadiazine ring influence AMPA receptor modulation?

Basic

Substituents at the 4-position critically modulate AMPA receptor affinity and pharmacokinetics. For instance:

- Cyclopropyl groups : Improve potency (e.g., compound 36c in showed EC50 = 60 μM in FLIPR assays and enhanced BBB penetration) .

- Fluoroalkyl chains : Fluorination (e.g., 2-fluoroethyl in 12b ) enhances metabolic stability by reducing hepatic cytochrome P450 degradation, as demonstrated in comparative studies with non-fluorinated analogs .

- Phenoxy groups : Substitutions like 3-methoxyphenoxy (compound 11m ) achieve nanomolar potency (EC50 = 2.0 nM) by optimizing steric and electronic interactions with the GluA2 ligand-binding domain (LBD) .

What methodological approaches are used to resolve contradictions in structure-activity relationship (SAR) studies of benzothiadiazine dioxides?

Advanced

Contradictions in SAR are addressed through:

- X-ray crystallography : Resolving binding modes (e.g., compound 7b in complex with GluA2-LBD revealed that 3-methyl substitution reorients the thiadiazine scaffold, enhancing hydrophobic interactions) .

- Isothermal titration calorimetry (ITC) : Quantifying binding thermodynamics to distinguish substituent effects (e.g., pyridothiadiazine vs. benzothiadiazine derivatives) .

- Small-angle X-ray scattering (SAXS) : Confirming dimerization behavior (e.g., 11m binds one molecule per GluA2-LBD dimer, unlike earlier analogs) .

How does the introduction of fluorinated alkyl chains affect the pharmacokinetic properties and metabolic stability of benzothiadiazine dioxides?

Advanced

Fluorination at the 4-position alkyl chain (e.g., 12b ) significantly improves metabolic stability by:

- Reducing oxidative metabolism : Fluorine’s electronegativity protects against hepatic CYP450-mediated degradation, as shown in comparative studies with non-fluorinated 9b .

- Enhancing lipophilicity : Fluorinated chains (e.g., difluoromethyl in 15e ) increase BBB penetration, confirmed by in vivo cognitive enhancement at 1 mg/kg oral doses in mice .

- Extending half-life : Stability studies in aqueous media indicate partial conversion to hydroxymethyl derivatives, acting as prodrugs .

What structural insights from X-ray crystallography explain the binding modes of benzothiadiazine dioxides to the GluA2 ligand-binding domain?

Advanced

X-ray structures reveal:

- Hydrogen bonding : The sulfonyl group interacts with GluA2-LBD residues (e.g., Thr686), while the 3-methylphenyl group occupies a hydrophobic pocket .

- Dimer interface binding : Compounds like 11m bind at the GluA2-LBD dimer interface, stabilizing the active conformation via π-π stacking with Tyr450 .

- Substituent orientation : 4-Cyclopropyl groups in 36c adopt a planar conformation, maximizing van der Waals contacts without steric clashes .

What in vitro assays are utilized to evaluate the potency of benzothiadiazine dioxides as AMPA receptor positive allosteric modulators?

Basic

Common assays include:

- Calcium flux experiments : HEK293 cells expressing GluA2(Q) are used to measure EC50 values (e.g., 11m at 2.0 nM) .

- FLIPR (Fluorometric Imaging Plate Reader) assays : Quantify AMPA-induced intracellular Ca²⁺ influx potentiation (e.g., 7b with EC2× = 2.7–4.3 μM) .

- Electrophysiology : Patch-clamp recordings validate potentiation efficacy (e.g., 12b showing >200% increase in current amplitude) .

How do modifications at the 2-position of the thiadiazine ring impact the allosteric modulation efficacy and receptor binding kinetics?

Advanced

2-position modifications alter:

- Hydrogen-bonding capacity : Fluoromethyl groups (e.g., 15e ) reduce desensitization kinetics by weakening interactions with Ser754 in GluA2-LBD .

- Potency : Monofluoromethyl substitution at the 2-position (15e ) achieves EC50 = 2.0 nM, while hydroxymethyl analogs show reduced activity due to metabolic instability .

- Receptor occupancy : SAXS data indicate that bulkier 2-substituents (e.g., cyclopropyl) limit dimerization efficacy .

What strategies are recommended for optimizing blood-brain barrier penetration in benzothiadiazine derivatives for cognitive enhancement studies?

Advanced

Strategies include:

- LogP optimization : Targeting logP values of 2–3 via fluorination or cyclopropyl substitution (e.g., 36c with logP = 2.8) .

- Reducing P-glycoprotein efflux : Removing hydrogen-bond donors (e.g., replacing hydroxyl groups with fluorine) improves CNS bioavailability .

- In vivo pharmacokinetics : Compound 36c demonstrated 85% brain-to-plasma ratio in mice, validated by microdialysis studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.